molecular formula C7H17N B1293738 N-tert-Butylisopropylamine CAS No. 7515-80-2

N-tert-Butylisopropylamine

Cat. No.: B1293738
CAS No.: 7515-80-2
M. Wt: 115.22 g/mol
InChI Key: ZWXQPERWRDHCMZ-UHFFFAOYSA-N
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Description

N-tert-Butylisopropylamine is an organic compound with the molecular formula C7H17N. It is a secondary amine characterized by a tert-butyl group attached to the nitrogen atom and an isopropyl group. This compound is a colorless to slightly yellow liquid with a distinct amine odor. It is known for its use in organic synthesis, particularly in the formation of hindered enamines .

Scientific Research Applications

N-tert-Butylisopropylamine has several applications in scientific research:

Safety and Hazards

N-tert-Butylisopropylamine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Biochemical Analysis

Biochemical Properties

N-tert-Butylisopropylamine plays a significant role in biochemical reactions, particularly in the synthesis of hindered enamines. These reactions often involve the interaction of this compound with various enzymes and proteins. For instance, it can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from one molecule to another. The nature of these interactions typically involves the formation of a Schiff base intermediate, which is a key step in many enzymatic reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors, which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For instance, this compound can inhibit the activity of monoamine oxidases, which are enzymes responsible for the breakdown of monoamines. This inhibition can lead to increased levels of monoamines in the cell, affecting various physiological processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under recommended storage conditions, but it can degrade when exposed to certain environmental factors such as light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to carefully control and monitor dosages in experimental studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic substances. This metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its biological activity. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells is crucial for understanding its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylisopropylamine can be synthesized through the reaction of tert-butylamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with the isopropyl halide .

Industrial Production Methods: Industrial production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    N-Isopropylmethylamine: Similar in structure but with a methyl group instead of a tert-butyl group.

    N-tert-Butylmethylamine: Similar but with a methyl group instead of an isopropyl group.

    N-tert-Butylacrylamide: Contains an acrylamide group instead of an isopropyl group.

Uniqueness: N-tert-Butylisopropylamine is unique due to its combination of steric hindrance from the tert-butyl group and the nucleophilicity of the isopropylamine group. This combination makes it particularly useful in the synthesis of hindered enamines and other sterically demanding reactions .

Properties

IUPAC Name

2-methyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)8-7(3,4)5/h6,8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXQPERWRDHCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064729
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-80-2
Record name 2-Methyl-N-(1-methylethyl)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007515802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
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Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropyl-tert-butylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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